1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2,4-dichlorophenyl)methyl]-
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2,4-dichlorophenyl)methyl]- is a pyrazolopyrimidine derivative featuring a 2,4-dichlorobenzyl substituent at the N1 position of the heterocyclic core. This compound belongs to a class of molecules known for their diverse pharmacological activities, including kinase inhibition, antiviral, and anticancer properties .
Properties
CAS No. |
100124-91-2 |
|---|---|
Molecular Formula |
C12H9Cl2N5 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9Cl2N5/c13-8-2-1-7(10(14)3-8)4-15-11-9-5-18-19-12(9)17-6-16-11/h1-3,5-6H,4H2,(H2,15,16,17,18,19) |
InChI Key |
WTSHYTYECVWTTA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=NN3 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
Biological Activity
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, specifically the derivative N-[(2,4-dichlorophenyl)methyl]-, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews its biological activity, including mechanisms of action, efficacy in various cancer models, and structure-activity relationships.
- Molecular Formula : C11H10ClN5
- Molecular Weight : 249.68 g/mol
- CAS Number : 2380-63-4
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives primarily act as inhibitors of various kinases involved in cancer progression. They target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which play critical roles in tumor growth and angiogenesis.
Anticancer Efficacy
Recent studies have demonstrated that compounds derived from 1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit potent anticancer properties. For instance:
- Inhibition of EGFR : A study reported that certain derivatives showed IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This highlights their potential in overcoming resistance seen with traditional EGFR inhibitors.
- Cell Proliferation Studies : Compounds such as 12b demonstrated significant anti-proliferative effects on A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .
Induction of Apoptosis
Flow cytometric analyses indicate that these compounds can induce apoptosis in cancer cells. For example:
- Compound 12b resulted in an increase in the BAX/Bcl-2 ratio by 8.8-fold, indicating a shift towards pro-apoptotic signaling pathways .
In Vivo Studies
In vivo studies have shown that these compounds effectively inhibit tumor growth and induce apoptosis in xenograft models. For instance:
- The compound 5i was tested on MCF-7 breast cancer models and displayed significant inhibition of tumor growth alongside induction of apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of 1H-pyrazolo[3,4-d]pyrimidin-4-amines is influenced by various structural modifications:
- Substitution Patterns : The presence of electron-withdrawing groups (e.g., dichlorophenyl) enhances potency against kinases.
- Linker Variations : Different N-linkers can modulate binding affinity and selectivity for specific targets.
| Compound | Structure | IC50 (µM) | Target |
|---|---|---|---|
| 12b | Structure | 0.016 (EGFR WT), 0.236 (EGFR T790M) | EGFR |
| 5i | Structure | 0.3 (non-selective) | EGFR/VGFR2 |
Case Studies
Several case studies highlight the therapeutic potential of this compound class:
- Study on MCF-7 Cells : The compound was shown to inhibit cell migration and suppress cell cycle progression leading to DNA fragmentation .
- Dual Inhibition Studies : Compounds were found to be dual inhibitors of EGFR and VEGFR2 with varying degrees of selectivity, indicating their potential for combination therapies .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer properties. For instance, compounds with modifications at the 4-position have shown effectiveness against various cancer cell lines. A study highlighted that these derivatives could inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapy .
Antiviral Properties
Some studies have explored the antiviral potential of pyrazolo[3,4-d]pyrimidines. These compounds may act by inhibiting viral replication mechanisms or by interfering with viral enzyme functions. The N-[(2,4-dichlorophenyl)methyl]- derivative has been investigated for its activity against RNA viruses, showing promise in preclinical models .
Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidines can provide neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress and inflammation play key roles. Compounds in this class have been shown to modulate pathways associated with neuroinflammation and neuronal survival .
Biochemical Research
Enzyme Inhibition Studies
In biochemical assays, 1H-pyrazolo[3,4-d]pyrimidin-4-amine has been evaluated for its ability to inhibit various enzymes. Notably, it has been studied as a selective inhibitor of certain kinases that are implicated in cellular signaling pathways related to cancer and other diseases. This specificity can be advantageous in developing drugs with fewer side effects .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives is a critical area of research. Modifications at different positions on the pyrazolo ring significantly impact biological activity and selectivity. For example:
| Modification Position | Effect on Activity |
|---|---|
| 2-position | Enhances kinase inhibition |
| 4-position | Increases anticancer potency |
| N-substituents | Alters solubility and bioavailability |
This table summarizes how structural changes can influence the efficacy and safety profiles of these compounds .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of 1H-pyrazolo[3,4-d]pyrimidin-4-amine is essential for its development as a therapeutic agent. Studies indicate that modifications can improve bioavailability and reduce toxicity profiles compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit significant structural diversity, primarily through substitutions at the N1 and C6 positions. Below is a systematic comparison with key analogs:
Substituent Variations and Physicochemical Properties
Key Observations:
- Lipophilicity and Bioavailability: The 2,4-dichlorophenyl group in the target compound likely increases lipophilicity compared to analogs with electron-donating groups (e.g., 2-methoxyethyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Accessibility: Derivatives with simple alkyl/aryl substituents (e.g., methylthio in ) exhibit higher yields (~69%) compared to sulfonyl or vinyl-substituted analogs (~57% in ).
- Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions. The nitro-substituted analog in shows exceptional thermal stability (mp >340°C), while vinyl derivatives have lower melting points (~225°C).
Structural-Activity Relationships (SAR)
- N1 Substituents: Bulky aryl groups (e.g., 2,4-dichlorobenzyl) enhance target binding in hydrophobic pockets, while smaller groups (e.g., 2-methoxyethyl) improve solubility .
- C6 Modifications: Electron-withdrawing groups (e.g., sulfonyl in ) improve metabolic stability but may reduce cell permeability.
Q & A
Q. What are the established synthetic routes for N-[(2,4-dichlorophenyl)methyl]-substituted pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride, followed by ammonium hydroxide treatment to form the pyrimidine ring .
- Route 2 : Alkylation of pyrazolo[3,4-d]pyrimidin-4-amine intermediates with 2,4-dichlorobenzyl halides in solvents like acetonitrile or dichloromethane, requiring inert conditions and reflux (60–80°C). Yields depend on stoichiometry, solvent polarity, and reaction time .
Q. Key Optimization Factors :
- Use of anhydrous solvents (e.g., acetonitrile) minimizes side reactions.
- Catalytic bases (e.g., K₂CO₃) enhance nucleophilicity of the amine.
Q. How are spectral characterization techniques (NMR, IR) applied to confirm the structure of this compound?
Answer:
- ¹H NMR : Aromatic protons from the 2,4-dichlorophenyl group appear as doublets in δ 7.4–7.6 ppm. The methylene (–CH₂–) bridge resonates as a singlet or multiplet near δ 4.8–5.2 ppm. Pyrazolo-pyrimidine protons show distinct splitting patterns in δ 8.0–9.0 ppm .
- IR : Stretching vibrations for NH₂ (3150–3350 cm⁻¹) and C–Cl (650–750 cm⁻¹) confirm functional groups. Absence of nitrile (~2200 cm⁻¹) signals validates cyclization .
Q. What biological targets are associated with this scaffold, and how are inhibitory activities evaluated?
Answer: The scaffold is a kinase inhibitor core. Common targets include:
Q. Methods :
- In vitro kinase assays : Radiolabeled ATP or fluorescence-based ADP-Glo™ systems.
- Cellular assays : Phosphorylation status of downstream targets (e.g., ERK) via Western blot .
Advanced Research Questions
Q. How do substituents on the pyrazolo-pyrimidine core influence kinase selectivity and potency?
Answer:
- C3 Position : Bulky groups (e.g., naphthylmethyl in 1-NM-PP1) enhance selectivity for mutant kinases by exploiting hydrophobic pockets near the ATP-binding site. Smaller substituents (e.g., methyl) reduce potency .
- C6 Position : Thioether or morpholinoethylthio groups improve solubility and cellular permeability but may reduce affinity for rigid-binding kinases like Abl .
Q. Data Example :
| Compound | c-Src IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent scaffold | 1.2 | 18.0 | <10 |
| C3-Naphthylmethyl | 0.6 | 22.0 | 15 |
| C6-Morpholinoethyl | 1.8 | 25.4 | 120 |
Q. What strategies resolve contradictions in biological activity data across cell lines?
Answer: Discrepancies arise due to off-target effects or differential kinase expression. Mitigation approaches:
- Isozyme-specific profiling : Use siRNA knockdown or isoform-selective inhibitors to isolate target contributions .
- Metabolic stability assays : Assess compound degradation in hepatocytes to rule out false negatives from rapid clearance .
Case Study : A derivative showed potent in vitro Src inhibition but weak cellular activity. LC-MS revealed rapid glucuronidation in HepG2 cells, prompting structural modification of the –NH₂ group .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Answer:
Q. What analytical methods address solubility challenges during in vivo studies?
Answer:
Q. How are enantiomeric impurities controlled during asymmetric synthesis of chiral derivatives?
Answer:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
